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Compound of Interest

Compound Name:
3-Fluoro-4-

(hydroxymethyl)benzonitrile-D2

Cat. No.: B8262591 Get Quote

Isotopic labeling, the replacement of an atom with one of its isotopes, is a critical technique in

the field of drug discovery and development. Deuterium (²H or D), a stable isotope of hydrogen,

is frequently used for this purpose. The introduction of deuterium into a drug candidate or a key

intermediate can offer several advantages. While not fundamentally altering the molecule's

chemical reactivity, the increased mass of deuterium can influence its metabolic stability by

slowing down enzymatic cleavage of C-H bonds, a phenomenon known as the kinetic isotope

effect.

More commonly, deuterated compounds serve as indispensable tools in analytical chemistry.

Their distinct mass allows them to be used as internal standards in mass spectrometry-based

assays, such as liquid chromatography-mass spectrometry (LC-MS), for the precise

quantification of their non-deuterated counterparts in biological matrices. This is crucial for

pharmacokinetic (PK) and pharmacodynamic (PD) studies.

3-Fluoro-4-(hydroxymethyl)benzonitrile-D2 is a deuterated form of 3-fluoro-4-

(hydroxymethyl)benzonitrile. The parent compound is a valuable building block in the synthesis

of various pharmaceutical agents due to its reactive hydroxymethyl group and the electron-

withdrawing nature of the nitrile and fluorine substituents. The deuterated analog, with two

deuterium atoms on the hydroxymethyl group, is specifically designed for use in analytical

applications where the parent molecule or its downstream products are of interest.

Physicochemical Properties

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b8262591?utm_src=pdf-interest
https://www.benchchem.com/product/b8262591?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8262591?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A summary of the key physicochemical properties of 3-Fluoro-4-
(hydroxymethyl)benzonitrile-D2 is presented in Table 1. These properties are primarily

derived from computational models and data available from chemical suppliers, as extensive

experimental data for this specific deuterated compound is not widely published.

Table 1: Physicochemical Properties of 3-Fluoro-4-(hydroxymethyl)benzonitrile-D2

Property Value Source

CAS Number 2641114-12-5 N/A

Molecular Formula C₈H₄D₂FNO N/A

Molecular Weight 153.15 g/mol N/A

Appearance
White to off-white solid

(predicted)
N/A

Solubility

Soluble in methanol, DMSO,

and other polar organic

solvents (predicted)

N/A

Boiling Point Not determined N/A

Melting Point Not determined N/A

Synthesis and Purification
While specific literature detailing the synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile-D2
is not available, a plausible and efficient synthetic route can be proposed based on established

organic chemistry principles. The synthesis would likely start from a commercially available

precursor and involve a key reduction step using a deuterated reagent.

Proposed Synthetic Pathway
A logical approach to the synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile-D2 involves

the reduction of the corresponding aldehyde, 3-fluoro-4-formylbenzonitrile, with a deuterium-

donating reducing agent.
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(CAS: 219873-05-9)

3-Fluoro-4-(hydroxymethyl)benzonitrile-D2
(CAS: 2641114-12-5)

Reduction

Sodium borodeuteride (NaBD₄)

Deuteride Source

Methanol (MeOH) or
Ethanol (EtOH)
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Figure 1: Proposed synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile-D2.

Step-by-Step Experimental Protocol
Reaction Setup: To a solution of 3-fluoro-4-formylbenzonitrile (1.0 eq) in anhydrous methanol

(MeOH) at 0 °C under a nitrogen atmosphere, add sodium borodeuteride (NaBD₄) (1.1 eq)

portion-wise.

Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours. The progress of the

reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the

starting material is consumed.

Quenching: Upon completion, slowly add water to quench the excess NaBD₄.

Extraction: Concentrate the reaction mixture under reduced pressure to remove the

methanol. Partition the residue between ethyl acetate and water. Separate the organic layer,

and extract the aqueous layer with ethyl acetate.

Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium

sulfate.
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Purification: Filter the mixture and concentrate the filtrate under reduced pressure. The crude

product can be purified by column chromatography on silica gel using a mixture of hexane

and ethyl acetate as the eluent to afford the desired 3-Fluoro-4-
(hydroxymethyl)benzonitrile-D2.

Rationale for Experimental Choices
Choice of Reducing Agent: Sodium borodeuteride (NaBD₄) is a milder reducing agent

compared to lithium aluminum deuteride (LiAlD₄) and is selective for aldehydes and ketones.

[1][2] This selectivity is advantageous as it will not reduce the nitrile group present in the

molecule.[3]

Solvent: Methanol or ethanol are suitable solvents for sodium borohydride reductions as they

can also act as a proton (or in this case, a deuteron) source during the workup.[4]

Temperature: The reaction is carried out at 0 °C to control the rate of reaction and minimize

potential side reactions.

Purification: Column chromatography is a standard and effective method for purifying organic

compounds of moderate polarity like the target molecule.

Analytical Characterization
To confirm the identity and purity of the synthesized 3-Fluoro-4-(hydroxymethyl)benzonitrile-
D2, a combination of analytical techniques should be employed.
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Figure 2: Analytical workflow for compound characterization.

¹H NMR (Proton Nuclear Magnetic Resonance): This technique will confirm the absence of

the benzylic protons that would be present in the non-deuterated analog. The aromatic

protons should show the expected splitting pattern.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This will show the presence of all eight

carbon atoms in the molecule. The carbon of the CD₂OH group will exhibit a characteristic

triplet due to coupling with the two deuterium atoms.

Mass Spectrometry (MS): This is the most direct method to confirm the incorporation of

deuterium. The molecular ion peak in the mass spectrum should correspond to the molecular

weight of the deuterated compound (153.15 g/mol ). High-resolution mass spectrometry

(HRMS) can be used to confirm the elemental composition.
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High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of

the compound. A suitable method would involve a C18 reverse-phase column with a mobile

phase of acetonitrile and water.

Applications in Research and Development
The primary application of 3-Fluoro-4-(hydroxymethyl)benzonitrile-D2 is as an internal

standard for the quantification of its non-deuterated analog in biological samples using LC-MS.

Internal Standard in Pharmacokinetic Studies
During drug development, it is essential to accurately measure the concentration of a drug or

its metabolites in plasma, urine, or tissue samples over time. This data is used to determine the

pharmacokinetic profile of the compound. Due to their similar chemical and physical properties,

stable isotope-labeled compounds like 3-Fluoro-4-(hydroxymethyl)benzonitrile-D2 are ideal

internal standards. They co-elute with the analyte during chromatography but are

distinguishable by their mass in the mass spectrometer. This allows for the correction of any

sample loss during extraction and ionization efficiency variations in the mass spectrometer,

leading to highly accurate and precise quantification.

Metabolic Fate Studies
Deuterium labeling can also be used to study the metabolic fate of a molecule. If the

hydroxymethyl group of 3-fluoro-4-(hydroxymethyl)benzonitrile is a site of metabolism (e.g.,

oxidation to an aldehyde or carboxylic acid), using the deuterated analog can help in identifying

these metabolites. The mass shift of +2 Da (or +1 Da if one deuterium is lost) provides a clear

signature to track the biotransformation of the parent compound.

Safety and Handling
As with any chemical, 3-Fluoro-4-(hydroxymethyl)benzonitrile-D2 should be handled with

appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and

wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
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3-Fluoro-4-(hydroxymethyl)benzonitrile-D2 is a valuable tool for researchers in the

pharmaceutical industry. Its synthesis, while not explicitly described in the literature, can be

readily achieved through the deuteride reduction of the corresponding aldehyde. Its primary

application as an internal standard in quantitative bioanalysis underscores the importance of

isotopically labeled compounds in modern drug discovery and development. The analytical

techniques described in this guide provide a robust framework for its characterization and

quality control.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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